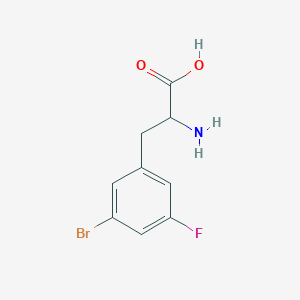

3-Bromo-5-fluoro-DL-phenylalanine

Description

3-Bromo-5-fluoro-DL-phenylalanine is a halogenated derivative of the amino acid phenylalanine, where bromine and fluorine substituents are introduced at the 3- and 5-positions of the aromatic ring, respectively. The "DL" designation indicates the racemic mixture of the D- and L-enantiomers. Such halogenated phenylalanine analogs are often employed in biochemical and medicinal research to study enzyme-substrate interactions, peptide modifications, or as intermediates in drug development . The introduction of halogens alters electronic properties, steric bulk, and lipophilicity, which can influence binding affinity, metabolic stability, and solubility.

Properties

Molecular Formula |

C9H9BrFNO2 |

|---|---|

Molecular Weight |

262.08 g/mol |

IUPAC Name |

2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |

InChI Key |

FUHSSCCQGTWFBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the bromination of 5-fluoro-DL-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 3-Bromo-5-fluoro-DL-phenylalanine may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-DL-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

3-Bromo-5-fluoro-DL-phenylalanine is utilized in the synthesis of novel therapeutic agents, particularly enzyme inhibitors. The halogen substitutions enhance its binding affinity and specificity towards biological targets, which can modulate various biochemical pathways. For instance, studies have shown that fluorinated amino acids can improve metabolic stability and bioavailability, leading to more effective drug candidates .

Case Study: Antitumor Activity

In xenograft models, 3-Bromo-5-fluoro-DL-phenylalanine exhibited significant tumor growth inhibition. At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, indicating its potential as an anticancer agent.

Protein Engineering

Incorporation into Proteins

This compound is incorporated into proteins to study their structure and function. The presence of bromine and fluorine can influence protein folding and stability, which is crucial for understanding enzyme activity and receptor binding.

Case Study: Protein Stability

Research has demonstrated that replacing natural hydrocarbon amino acids with fluorinated derivatives like 3-Bromo-5-fluoro-DL-phenylalanine can enhance protein stability. This "fluoro-stabilization effect" is beneficial for various protein-based biotechnologies .

Biological Imaging

Positron Emission Tomography (PET)

3-Bromo-5-fluoro-DL-phenylalanine is employed in PET imaging to visualize biological processes. Its unique properties allow for better tracking of amino acid transport in tissues, which is particularly useful in cancer detection and therapy .

Industrial Applications

Synthesis of Specialty Chemicals

In addition to its applications in medicinal chemistry and biology, 3-Bromo-5-fluoro-DL-phenylalanine is also used in the synthesis of specialty chemicals. Its unique structural features make it an attractive building block for various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can modulate the compound’s reactivity, binding affinity, and stability. These modifications can influence protein folding, enzyme activity, and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects and Implications

- Electronic Effects : Fluorine’s electronegativity polarizes the aromatic ring, enhancing reactivity in electrophilic substitutions. Bromine’s polarizability may stabilize charge-transfer complexes.

- Steric Hindrance : Bulky groups (e.g., CF₃) may hinder binding to sterically sensitive enzyme pockets.

Biological Activity

3-Bromo-5-fluoro-DL-phenylalanine is a synthetic amino acid derivative notable for its unique halogen substitutions, specifically bromine and fluorine at the 3 and 5 positions on the phenylalanine molecule. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, protein engineering, and biochemical studies. This article explores the biological activity of 3-Bromo-5-fluoro-DL-phenylalanine, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure

The chemical structure of 3-Bromo-5-fluoro-DL-phenylalanine can be represented as follows:

Synthesis Methods

The synthesis typically involves the halogenation of phenylalanine derivatives. A common method includes:

- Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve high yields and purity.

The biological activity of 3-Bromo-5-fluoro-DL-phenylalanine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound's reactivity and binding affinity, which can influence:

- Protein Folding : Modifications can alter the stability and conformation of proteins.

- Enzyme Activity : The compound has been shown to affect enzyme kinetics, particularly in transaminase reactions .

Biological Applications

3-Bromo-5-fluoro-DL-phenylalanine has diverse applications across various scientific domains:

- Medicinal Chemistry :

- Protein Engineering :

- Biochemical Research :

-

Neuroscience Studies :

- Useful in exploring neurotransmitter systems, contributing to understanding brain functions and potential treatments for mental health conditions.

Enzyme Interaction Studies

A notable study involving the M379A mutant tyrosine phenol-lyase from Citrobacter freundii demonstrated that mixing this enzyme with 3-bromo-DL-phenylalanine resulted in rapid formation of a quinonoid absorption peak at 500 nm. The kinetics indicated a second-order rate constant suggesting a significant interaction between the enzyme and the compound .

Pharmacological Profiles

Research has shown that fluorinated amino acids like 3-Bromo-5-fluoro-DL-phenylalanine can enhance pharmacological profiles by improving metabolic stability and bioavailability. These properties make it valuable in drug design, particularly for developing modulators targeting specific receptors or enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-DL-phenylalanine | Bromination only | Useful for studying brominated amino acids |

| 5-Fluoro-DL-phenylalanine | Fluorination at position 5 | Different stereochemistry affects biological activity |

| 3-Bromo-5-chloro-DL-phenylalanine | Chlorination instead of fluorination | Varies in reactivity compared to fluorinated variants |

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-Bromo-5-fluoro-DL-phenylalanine, and how can purity be optimized?

Synthesis typically involves halogenation of phenylalanine derivatives. For bromo-fluoro substitution, regioselective electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors may be employed. Purity optimization requires rigorous purification via preparative HPLC or recrystallization, with monitoring by analytical HPLC (>95% purity threshold) . Storage at 0–6°C is critical to prevent decomposition, as noted for structurally similar brominated phenylalanine derivatives .

How should researchers characterize the structural and chiral properties of 3-Bromo-5-fluoro-DL-phenylalanine?

Characterization methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and regiochemistry.

- Chiral HPLC or capillary electrophoresis to resolve DL enantiomers, essential for studying stereochemical effects in biological systems .

- X-ray crystallography for absolute configuration determination, though crystallization may require derivatization due to racemic mixtures .

What are the solubility and stability profiles of this compound under physiological conditions?

3-Bromo-5-fluoro-DL-phenylalanine is sparingly soluble in aqueous buffers. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) or acidic/basic conditions (pH-dependent ionization of the carboxyl group). Stability studies should assess thermal degradation (TGA/DSC) and hydrolytic susceptibility, particularly at the C-Br bond, under varying pH and temperature .

Advanced Research Questions

How can researchers design experiments to study the compound’s interaction with enzymes like phenylalanine hydroxylase?

- Kinetic assays : Monitor enzyme activity via UV-Vis or fluorescence spectroscopy using cofactor depletion (e.g., tetrahydrobiopterin) or product formation (e.g., tyrosine analogs).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.

- Molecular docking simulations : Predict binding modes using crystal structures of enzyme-substrate complexes. Reference brominated/fluorinated analogs (e.g., 4-Bromo-DL-phenylalanine) for comparative analysis .

What strategies resolve contradictions in reported bioactivity data for halogenated phenylalanine derivatives?

- Reproducibility checks : Verify assay conditions (e.g., buffer composition, temperature) and compound purity (>97% by HPLC).

- Metabolic stability studies : Assess whether metabolites (e.g., debrominated products) contribute to observed effects.

- Orthogonal assays : Combine in vitro enzymatic assays with cell-based models (e.g., HEK293 expressing target receptors) to validate specificity .

How does the bromo-fluoro substitution pattern influence electronic properties and reactivity in peptide synthesis?

- Computational modeling : Use DFT calculations to compare electron-withdrawing effects of Br/F versus other halogens.

- Solid-phase peptide synthesis (SPPS) : Evaluate coupling efficiency and side reactions (e.g., halogen loss under basic conditions).

- Spectroscopic probes : Incorporate into fluorescent or FRET-based peptide tags to study conformational changes .

Safety and Handling

What safety protocols are critical for handling 3-Bromo-5-fluoro-DL-phenylalanine in the lab?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles.

- Waste disposal : Halogenated waste must be segregated and treated as hazardous due to potential environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.